molecular formula C8H16ClN B1446046 Spiro[3.3]heptan-2-ylmethanamine hydrochloride CAS No. 1803566-88-2

Spiro[3.3]heptan-2-ylmethanamine hydrochloride

Cat. No.: B1446046
CAS No.: 1803566-88-2
M. Wt: 161.67 g/mol
InChI Key: SSMUROVXDODTQR-UHFFFAOYSA-N
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Description

Spiro[3.3]heptan-2-ylmethanamine hydrochloride is a chemical compound with the molecular formula C8H16ClN. It is a spirocyclic amine, characterized by a unique spiro[3.3]heptane structure, which consists of two fused cyclopropane rings sharing a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.3]heptan-2-ylmethanamine hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a dihalide or a diol, under basic conditions to form the spirocyclic structure. The amine group can then be introduced through nucleophilic substitution reactions using reagents like ammonia or primary amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and continuous flow reactors may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.3]heptan-2-ylmethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spiro[3.3]heptan-2-ylmethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of spiro[3.3]heptan-2-ylmethanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3.3]heptan-2-ylmethanamine hydrochloride is unique due to its spirocyclic structure, which imparts rigidity and distinct three-dimensional shape. This can result in enhanced binding properties and stability compared to other similar compounds .

Properties

IUPAC Name

spiro[3.3]heptan-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-6-7-4-8(5-7)2-1-3-8;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMUROVXDODTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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